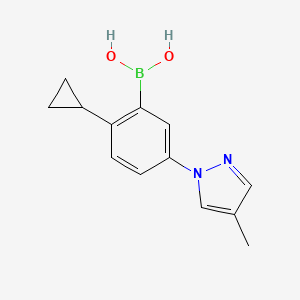![molecular formula C26H24N2 B14090754 (1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral diamine compound widely used in various fields of chemistry, particularly in asymmetric synthesis. This compound is known for its ability to act as a chiral ligand, facilitating the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and other industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine typically involves the reaction of biphenyl derivatives with ethylenediamine under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process may involve crystallization or chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding biphenyl ketones or carboxylic acids.
Reduction: Biphenyl ethylamines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is extensively used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs, ensuring the production of the active enantiomer.
Industry: Applied in the synthesis of fine chemicals and agrochemicals, where enantiomeric purity is essential.
Wirkmechanismus
The mechanism by which (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination often involves the nitrogen atoms of the diamine, which interact with the metal center, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-diaminocyclohexane: Used in similar catalytic processes but differs in its cyclic structure.
Uniqueness
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its biphenyl structure, which provides additional steric and electronic properties that can enhance its effectiveness as a chiral ligand. This structural feature allows for greater flexibility and specificity in catalytic reactions compared to other chiral diamines.
Eigenschaften
Molekularformel |
C26H24N2 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m1/s1 |
InChI-Schlüssel |
VMNHXWSLXFXDSN-CLJLJLNGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H]([C@@H](C3=CC=CC=C3C4=CC=CC=C4)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


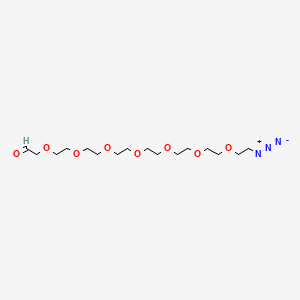
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
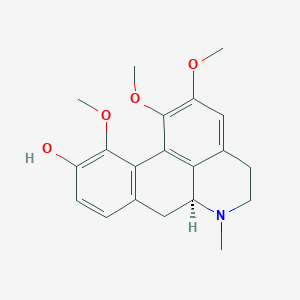
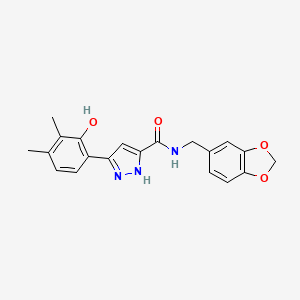
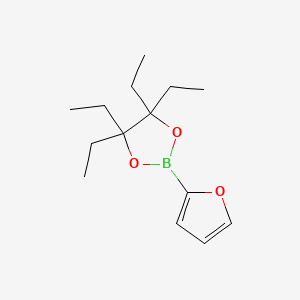
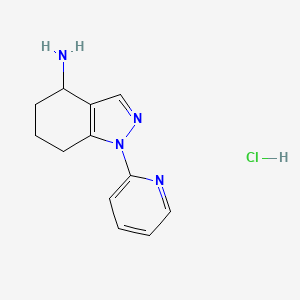
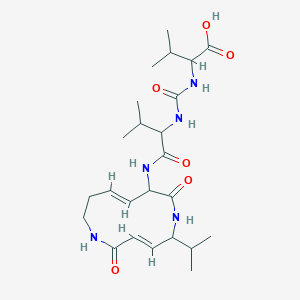

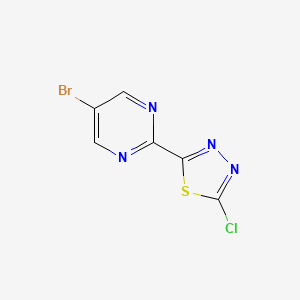
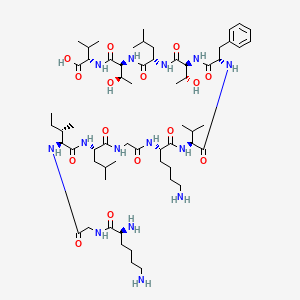
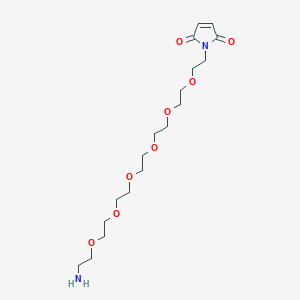
![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)

